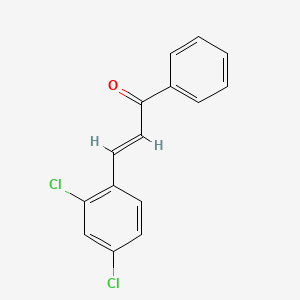

(E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one

Vue d'ensemble

Description

The compound "(E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities and significant potential in medicinal chemistry. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound contains a 2,4-dichlorophenyl group and a phenyl group attached to the α and β carbon atoms, respectively, of the prop-2-en-1-one moiety.

Synthesis Analysis

The synthesis of similar chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, where an acetophenone derivative is condensed with an aldehyde in the presence of a base. For instance, the synthesis of a related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol .

Molecular Structure Analysis

The molecular structure of chalcone derivatives is often confirmed by spectroscopic methods such as FT-IR, NMR, and single-crystal X-ray diffraction. For example, the crystal structure of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was determined using single-crystal X-ray diffraction, revealing an orthorhombic crystal system . The geometrical parameters obtained from XRD studies are typically in agreement with those calculated using density functional theory (DFT) methods .

Chemical Reactions Analysis

Chalcones can undergo various chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. They can participate in cyclization reactions, nucleophilic additions, and serve as precursors for the synthesis of heterocyclic compounds. The reactivity of these molecules can be influenced by the substituents on the aromatic rings, as indicated by molecular docking studies that suggest potential inhibitory activity against specific enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives can be explored through computational methods such as DFT. These studies provide insights into the electronic properties, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are indicative of the molecule's chemical reactivity . The molecular electrostatic potential (MEP) maps can reveal regions of negative and positive potential, suggesting sites for electrophilic and nucleophilic attacks, respectively . Additionally, the hyperpolarizability values reported for these compounds suggest their potential as nonlinear optical (NLO) materials .

Applications De Recherche Scientifique

Molecular Structure Analysis

The compound has been a subject of detailed structural analysis. Mary et al. (2015) reported on its molecular structure, using FT-IR, NBO, HOMO and LUMO, MEP, and hyperpolarizability analysis. This comprehensive study revealed insights into the vibrational wavenumbers, geometrical parameters, and the stability of the molecule (Mary et al., 2015).

Synthesis and Substituent Effect

Balaji et al. (2015) synthesized a series of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds. Their study focused on the effects of substituents, analyzed through spectral data, and correlated with Hammett substituent constants (Balaji et al., 2015).

Antimicrobial Activities

In a study by Balaji et al. (2016), substituted (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one compounds were synthesized and evaluated for their antimicrobial activities. The study highlighted the potential of certain substituted compounds in exhibiting significant antimicrobial properties (Balaji et al., 2016).

Spectroscopic Investigations

The spectroscopic properties, including FT-IR, Raman, NMR, and UV–vis spectra of similar compounds, have been investigated in depth. Abbas et al. (2014) studied these properties alongside quantum chemical investigations, providing important insights into the molecular structure and behavior of these compounds (Abbas et al., 2014).

Nonlinear Optical Properties

Research by Shkir et al. (2019) focused on the nonlinear optical properties of noncentrosymmetric donor-acceptor configure chalcone derivatives. Their findings indicate that these compounds, including variants of (E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one, could be beneficial in semiconductor devices due to their optoelectronic and charge transport properties (Shkir et al., 2019).

Catalytic Activity in Chemical Synthesis

In another study, the catalytic activity of solid acidic FeCl3/bentonite catalyst was investigated in the synthesis of some (E)-1-(2,4-dimethylthiazol-5-yl)-3-phenylprop-2-en-1-ones. This research, conducted by Balaji et al. (2020), showcases the potential application of this compound in green chemistry and efficient synthesis techniques (Balaji et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 5-(3,4-Dichlorophenyl)furfural, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The synthetic chalcone (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one did not present a severe risk of toxicity, such as genetic mutation or cardiotoxicity .

Orientations Futures

The potential of “(E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one” as a drug candidate for COVID-19 has been suggested . Further experimental and theoretical studies are needed to confirm its stability, structural and electronic properties . The compound’s ability to modulate antibiotics against bacterial strains also suggests potential applications in combating bacterial resistance .

Propriétés

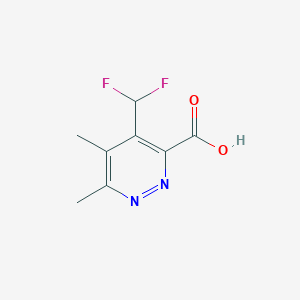

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-13-8-6-11(14(17)10-13)7-9-15(18)12-4-2-1-3-5-12/h1-10H/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJZFXZLJBACNX-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)

![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2508603.png)

![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)

![methyl 2-methyl-4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2508609.png)